Trimethylolethane triacetate

Description

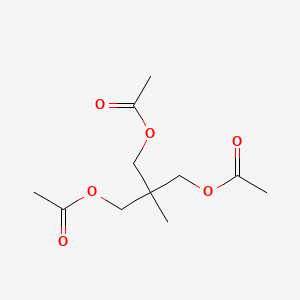

Structure

3D Structure

Properties

IUPAC Name |

[3-acetyloxy-2-(acetyloxymethyl)-2-methylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-8(12)15-5-11(4,6-16-9(2)13)7-17-10(3)14/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWZRWNBAERBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(COC(=O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158642 | |

| Record name | Trimethylolethane triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-59-9 | |

| Record name | 1,3-Propanediol, 2-[(acetyloxy)methyl]-2-methyl-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolethane triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylolethane triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLOLETHANE TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JBR10M47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trimethylolethane Triacetate

Process Intensification and Novel Reactor Designs for Scalable Synthesis

The industrial-scale synthesis of trimethylolethane triacetate is increasingly moving away from conventional batch processes towards more efficient, continuous, and intensified methodologies. Process intensification, a key principle in modern chemical engineering, aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing routes. For the synthesis of this compound, which is an equilibrium-limited esterification reaction, process intensification primarily focuses on strategies that overcome thermodynamic limitations, enhance reaction rates, and simplify downstream processing. This is achieved through the design and implementation of novel reactors that integrate reaction and separation, improve heat and mass transfer, and allow for seamless, scalable production.

The esterification of trimethylolethane with acetic acid (or its anhydride) is a reversible reaction where water is formed as a byproduct. According to Le Chatelier's principle, the continuous removal of this water from the reaction medium is crucial to shift the equilibrium towards the formation of the triester, thereby achieving high conversion and product purity. ozkoseoglu.netresearchgate.net Novel reactor designs are central to implementing this and other intensification strategies.

Reactive Distillation (RD)

Reactive distillation is a prime example of process intensification where the chemical reactor also serves as a distillation column. researchgate.net In the context of this compound synthesis, the reactants (trimethylolethane and acetic acid) are fed into a column containing an acidic catalyst. As the esterification proceeds, the water byproduct, being more volatile than the polyol and the resulting ester, is continuously removed from the top of the column. google.com This in-situ separation drives the reaction to near completion, far exceeding the equilibrium conversions achievable in conventional batch reactors. youtube.com

The benefits of using a single reactive distillation column are numerous: it replaces a system that would traditionally involve a reactor followed by a complex series of separation units like distillation columns and decanters. youtube.com This consolidation leads to significant reductions in capital investment, energy consumption, and plant footprint. For the production of similar esters like methyl acetate (B1210297), conversion rates exceeding 99% have been achieved using this technology. google.com

Table 1: Comparison of Conventional vs. Reactive Distillation Process for Acetate Ester Production

This table illustrates the advantages of reactive distillation, using methyl acetate production as a well-documented analogue for ester synthesis.

| Parameter | Conventional Process | Reactive Distillation Process | Reference |

|---|---|---|---|

| Equipment | Reactor + Multiple (up to 8) Distillation Columns, Extractor, Decanter | Single Reactive Distillation Column | youtube.com |

| Reactant Conversion | Limited by equilibrium (typically 70-80%) | High (>99%) | google.comyoutube.com |

| Energy Consumption | High due to multiple reboilers and condensers | Significantly Lower | youtube.com |

| Process Complexity | High | Low | youtube.com |

Microreactors and Continuous Flow Systems

The adoption of microreactors and other continuous flow systems represents a significant leap in the scalable synthesis of specialty chemicals. These reactors are characterized by channels with diameters in the sub-millimeter range, which provides an exceptionally high surface-area-to-volume ratio. researchgate.netmdpi.com This key feature offers several advantages for the synthesis of this compound:

Superior Heat Transfer: The acetylation of polyols can be highly exothermic, particularly when using acetic anhydride, creating a risk of thermal runaway in large batch reactors. cetjournal.it Microreactors can dissipate reaction heat with extreme efficiency, allowing for precise temperature control and inherently safer operating conditions. researchgate.netmdpi.com

Enhanced Mass Transfer: The small channel dimensions dramatically reduce diffusion distances, leading to faster mixing and increased reaction rates. This can shorten reaction times from hours in batch reactors to minutes or even seconds in a continuous flow setup. rsc.org

Scalability and Flexibility: Scaling up production in a flow system is achieved by "numbering up"—running multiple microreactors in parallel—rather than increasing the size of the reactor. youtube.com This approach avoids the complex challenges of redesigning large-scale reactors and allows for more flexible, on-demand production.

Continuous flow synthesis can be implemented in various setups, such as packed-bed reactors (PBRs) or simple coil reactors. PBRs, filled with a solid acid catalyst, are particularly effective for heterogeneously catalyzed esterifications. nih.gov Studies on similar esterifications in PBRs have demonstrated significantly higher yields in much shorter timeframes compared to batch processes. nih.gov Continuous flow approaches also enable the telescoping of reaction steps, where the crude product from one step is fed directly into the next without intermediate isolation and purification, further boosting efficiency. nih.gov

Table 2: Performance of Advanced Reactors in Ester and Polyol Synthesis

This table summarizes research findings on various intensified reactor systems, demonstrating their potential for the synthesis of compounds like this compound.

| Reactor Type | Reaction/Product | Key Findings | Reference |

|---|---|---|---|

| Microreactor (SIMM-V2) | Polyether Polyols | >95% conversion in <60 seconds residence time. | rsc.org |

| Packed-Bed Microreactor (PBR) | Caffeic Acid Phenethyl Ester | 93.2% yield in 2.5 hours vs. 24 hours in a batch reactor. | nih.gov |

| Bubble Column Reactor | Bioesters (Soybean Oil Fatty Acids) | Demonstrated lower energy consumption compared to classic batch reactors. | nih.gov |

| Specialized Polyol Reactor | Polyester (B1180765) Polyols | Batch process (12-20 hrs) at 200-250 °C, intensified with a separation column and reflux system for continuous water removal. | ozkoseoglu.net |

| Continuous Flow Glass Microreactor | Ester Synthesis | Substantial reaction rate enhancement and higher yields compared to conventional lab-scale batch procedures. | researchgate.net |

Other Novel Reactor Concepts

While reactive distillation and micro-flow systems are prominent, other designs also contribute to the intensified synthesis of polyol esters. Bubble column reactors, where reactants are agitated by bubbling an inert gas, have been shown to be an energy-saving alternative for producing bioesters. nih.gov Furthermore, modern batch reactors designed specifically for polyester polyol production incorporate principles of process intensification, such as integrated separation columns with reflux systems to continuously remove water and drive the reaction to completion, even without being fully continuous. ozkoseoglu.net A patented process for polyol esters describes a continuous configuration with a pre-reactor followed by one or more subsequent reaction zones, such as a multi-tray column reactor, to achieve high conversion. google.com

Collectively, these advanced methodologies and reactor designs offer a pathway to a more sustainable and economically viable production of this compound, characterized by higher yields, improved safety, reduced energy consumption, and greater process control.

Reaction Kinetics and Thermodynamics of Trimethylolethane Triacetate Transformations

Kinetic Studies of Trimethylolethane Triacetate Formation

This compound is primarily synthesized through the Fischer esterification of trimethylolethane with acetic acid, typically in the presence of an acid catalyst. The reaction involves the sequential esterification of the three hydroxyl groups of trimethylolethane.

Determination of Rate Laws and Rate Constants

Trimethylolethane + Acetic Acid ⇌ Trimethylolethane Monoacetate + H₂O

Trimethylolethane Monoacetate + Acetic Acid ⇌ Trimethylolethane Diacetate + H₂O

Trimethylolethane Diacetate + Acetic Acid ⇌ this compound + H₂O

The rate law for such a series of reactions is intricate. For a similar acid-catalyzed esterification, the reaction rate is often found to be first order with respect to the alcohol, first order with respect to the carboxylic acid, and first order with respect to the catalyst concentration. rsc.orgrsc.org The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.com

Interactive Data Table: Kinetic Parameters for Analogous Esterification Reactions

| Reactants | Catalyst | Kinetic Model | Apparent Activation Energy (kJ/mol) | Source |

| 1-Methoxy-2-propanol (B31579) + Acetic Acid | Amberlyst-35 | LHHW | 62.0 ± 0.2 | mdpi.com |

| Acetic Acid + Methyl Alcohol | Hydrions | Second-order | Not specified | rsc.orgrsc.org |

| Propionic Acid + Ethanol | Not specified (solvent effects studied) | PC-SAFT | Not specified | nih.gov |

Influence of Temperature and Pressure on Reaction Rates

Temperature significantly influences the rate of esterification. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant. nih.gov For the synthesis of this compound, typical reaction temperatures range from 80 to 120°C. Higher temperatures increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. acs.org

Pressure has a more pronounced effect on gas-phase reactions. For liquid-phase reactions like the esterification of trimethylolethane, the effect of pressure on the reaction rate is generally negligible. cdnsciencepub.com However, in industrial processes, pressure might be controlled to maintain the reaction mixture in the liquid phase at elevated temperatures.

Thermodynamic Analysis of Equilibrium Reactions Involving this compound

The esterification of trimethylolethane is a reversible reaction that reaches a state of thermodynamic equilibrium. masterorganicchemistry.commdpi.com The position of this equilibrium is dictated by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.

Studies on the thermodynamics of cellulose (B213188) acetylation, a similar process, have shown that the formation of triacetate is an exothermic process (negative ΔH). semanticscholar.orgresearchgate.net This suggests that the formation of this compound is also likely to be exothermic, releasing heat. A negative enthalpy change favors the product side of the equilibrium. The feasibility of the acetylation of cellulose to form di- and triacetates is largely determined by this exothermic enthalpy. semanticscholar.org

To drive the equilibrium towards the formation of the triacetate product, it is common practice to remove water, a byproduct of the reaction. masterorganicchemistry.com This can be achieved through methods like azeotropic distillation.

Interactive Data Table: Thermodynamic Data for Analogous Esterification Reactions

| Reaction | Thermodynamic Parameter | Value | Significance | Source |

| Cellulose Acetylation | Enthalpy of reaction (ΔH) | Exothermic | Favors product formation | semanticscholar.orgresearchgate.net |

| Esterification of 1-methoxy-2-propanol and acetic acid | Reaction Equilibrium Constant (K) | Decreases with increasing temperature | Indicates an exothermic reaction | mdpi.com |

| Trifluoroacetic acid ester and orthoester formation | Gibbs Free Energy of formation (ΔGf°) | Calculated for various species | Determines equilibrium position | cdnsciencepub.com |

Investigation of Degradation Kinetics of this compound

The stability of this compound is a key property for its various applications. Degradation can occur through several pathways, with hydrolytic and oxidative degradation being the most common.

Hydrolytic Degradation Kinetics and Mechanism

Hydrolysis is the reverse of esterification, where the ester linkage is cleaved by water to form the parent alcohol and carboxylic acid. researchgate.netmachinerylubrication.com For this compound, this would result in the formation of trimethylolethane and acetic acid.

The rate of hydrolysis is generally slow in neutral conditions but can be significantly accelerated by the presence of acids or bases. researchgate.netlibretexts.org The neopentyl structure of trimethylolethane provides considerable steric hindrance around the ester groups, which enhances its hydrolytic stability compared to less hindered esters. purdue.edu This is a characteristic feature of polyol esters derived from neopentyl polyols. purdue.edu The mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

While specific kinetic data for the hydrolytic degradation of this compound is scarce, studies on similar polyol esters show that the rate of hydrolysis is dependent on factors such as temperature, pH, and water concentration. libretexts.orggantrade.com For instance, in poly(lactide-co-glycolide) melts, both residual water content and acid end groups were found to significantly accelerate degradation. libretexts.org

Oxidative Degradation Pathways and Rate Quantification

The acetyl groups in this compound offer a degree of stability against oxidation under mild conditions. However, strong oxidizing agents can lead to the cleavage of the ester bonds or oxidation of the hydrocarbon backbone.

The oxidative degradation of esters can be initiated by factors such as heat, light, and the presence of metal catalysts. The process often involves the formation of radical intermediates. For instance, the atmospheric degradation of isoamyl acetate (B1210297), another acetate ester, is initiated by reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, with calculated total rate constants of 6.96 × 10⁻¹² and 1.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. acs.org

In the context of lubricants, where polyol esters are widely used, oxidative stability is a critical performance parameter. The thermal decomposition of polyol esters is a complex process with multiple available reaction routes. nist.gov For acetate esters, oxidation can lead to the formation of various byproducts, including other organic acids and shorter-chain esters. The presence of antioxidants is often necessary to inhibit these degradation pathways in practical applications.

Photolytic Degradation Studies and Quantum Yields

The study of the photolytic degradation of this compound, including the determination of its quantum yields, is a specialized area of research. Currently, there is a notable lack of specific, detailed studies and published data focusing exclusively on the photolytic transformation of this compound. The mechanisms of its degradation upon exposure to light and the efficiency of this process, as measured by quantum yields, have not been extensively documented in publicly available scientific literature.

In the absence of direct research on this compound, insights into its potential photolytic behavior can be inferred by examining studies on structurally related compounds, such as other esters. For instance, research on the photodegradation of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) indicates that the primary photochemical reactions often involve the scission of ester bonds within the polymer backbone. nih.gov This process can lead to a reduction in molecular weight and the formation of new functional groups, such as carbonyl and carboxyl groups. nih.gov It is plausible that this compound could undergo analogous reactions, with the ester linkages being the primary sites of photo-cleavage.

Applications of Trimethylolethane Triacetate in Polymer and Materials Science Research

Polymerization Studies: Trimethylolethane Triacetate as a Monomer and Cross-linking Agent.benchchem.comresearchgate.net

This compound serves as a valuable building block in the synthesis of complex polymer structures. Its trifunctional nature, stemming from the three acetate (B1210297) groups, allows it to act as both a monomer and a cross-linking agent, significantly influencing the final properties of the polymer. researchgate.net

Incorporation into Polyester (B1180765) and Alkyd Resin Architectures.researchgate.netmdpi.com

Research has demonstrated the successful incorporation of this compound into polyester and alkyd resin structures. In the synthesis of branched poly(ethylene terephthalate) (PET), for instance, a similar trifunctional monomer, trimethyl trimellitate (TMT), has been used as a branching agent. researchgate.net The introduction of such monomers leads to the formation of branched polymer chains, a structural feature that can significantly alter the material's properties. researchgate.net While direct studies on this compound were not as prevalent in the initial search, the principles of using trifunctional monomers are transferable. The ester groups of this compound can undergo transesterification reactions, allowing it to be integrated into the polyester backbone. This process is analogous to the synthesis of polyesters where various catalysts like antimony triacetate or titanium-based compounds are used to facilitate esterification and polycondensation reactions. researchgate.net

Influence on Polymer Molecular Weight and Branching Density.researchgate.netrsc.org

The degree of branching can be controlled by the concentration of the trifunctional monomer added during polymerization. A higher concentration of this compound would lead to a higher branching density, resulting in a more compact, globular polymer structure compared to a linear polymer of similar molecular weight. asaclean.com This change in architecture affects the polymer's physical properties, such as its viscosity and solubility. The ability to control branching is crucial for tailoring polymers for specific applications. rsc.orgsemanticscholar.org

Table 1: Effect of Trifunctional Monomer on Polymer Properties

| Property | Influence of Trifunctional Monomer | Rationale |

| Molecular Weight | Increases | Introduction of branch points leads to larger, more complex macromolecules. researchgate.net |

| Branching Density | Increases with concentration | Higher monomer concentration creates more sites for branching. asaclean.com |

| Intrinsic Viscosity | Generally Increases | Reflects the larger hydrodynamic volume of the branched polymer. researchgate.net |

| Polymer Architecture | Shifts from linear to branched/globular | The trifunctional nature dictates the three-dimensional growth of the polymer chain. asaclean.com |

Investigation of Network Formation and Polymer Curing Mechanisms

This compound's trifunctionality makes it an effective cross-linking agent, facilitating the formation of three-dimensional polymer networks. researchgate.netmdpi.com During the curing process, the acetate groups can react with other functional groups in the polymer matrix, such as hydroxyl or carboxyl groups, to form strong covalent bonds. This cross-linking process transforms a collection of individual polymer chains into a single, interconnected network.

The mechanism of network formation often involves a condensation reaction, where a small molecule, such as acetic acid, is eliminated for each cross-link formed. The density of this network, which is a critical determinant of the material's mechanical properties, can be controlled by the amount of this compound used. A higher concentration of the cross-linking agent results in a more densely cross-linked network, leading to a harder and more rigid material. mdpi.comnih.gov The curing process can be initiated by heat or the addition of a catalyst. Understanding the kinetics and mechanism of these curing reactions is essential for controlling the final properties of the thermoset material. nih.gov

Research on this compound as a Polymeric Plasticizer.benchchem.commdpi.comnih.govusq.edu.autamu.edu

Beyond its role in polymerization, this compound is also investigated as a polymeric plasticizer. Plasticizers are additives that increase the flexibility and durability of a material.

Interactions with Polymer Matrices at a Molecular Level.nih.govusq.edu.autamu.edu

As a plasticizer, this compound molecules position themselves between the polymer chains, disrupting the intermolecular forces that hold the chains rigidly together. This separation of polymer chains increases their mobility, resulting in a more flexible material. The effectiveness of a plasticizer depends on its compatibility with the polymer matrix. The ester groups in this compound can form hydrogen bonds with polar groups in the polymer, such as those found in poly(vinyl chloride) (PVC) or cellulose (B213188) acetate. This interaction promotes miscibility and prevents the plasticizer from leaching out of the material over time. The size and shape of the plasticizer molecule also play a role; the relatively compact structure of this compound allows it to efficiently penetrate the polymer matrix. nih.gov

Modification of Thermomechanical Behavior of Polymer Composites.nih.govusq.edu.au

The addition of this compound as a plasticizer significantly modifies the thermomechanical behavior of polymer composites. nih.govusq.edu.au One of the most notable effects is the reduction of the glass transition temperature (Tg). The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. By increasing the free volume between polymer chains, the plasticizer lowers the energy required for segmental motion, thus decreasing the Tg. mdpi.comnih.gov

This modification of the thermomechanical properties is crucial for applications where flexibility at lower temperatures is required. Furthermore, the presence of a plasticizer can affect the tensile strength and elongation at break of the composite material. Generally, plasticized polymers exhibit lower tensile strength but higher elongation at break, indicating increased flexibility and toughness. tamu.edumdpi.com The specific changes in thermomechanical properties depend on the concentration of the plasticizer and its interaction with both the polymer matrix and any reinforcing fillers present in the composite. mdpi.commdpi.com

Table 2: Impact of this compound as a Plasticizer on Polymer Properties

| Property | Effect of Plasticizer | Scientific Explanation |

| Glass Transition Temperature (Tg) | Decreases | Increased free volume between polymer chains facilitates segmental motion at lower temperatures. mdpi.com |

| Flexibility/Elongation at Break | Increases | Reduced intermolecular forces allow polymer chains to move more freely past one another. tamu.edu |

| Tensile Strength | Decreases | The separation of polymer chains weakens the overall material. mdpi.com |

| Hardness | Decreases | A consequence of the increased flexibility and reduced intermolecular forces. mdpi.comnih.gov |

Exploration of this compound Derivatives in Advanced Materials

Research into advanced materials has identified this compound and its related derivatives as compounds of interest due to their unique molecular structure. The compact neopentyl core of trimethylolethane, from which the triacetate is derived, imparts significant thermal and hydrolytic stability. ulprospector.com This stability makes its esters, including this compound, valuable for developing materials with enhanced durability and performance characteristics. wikipedia.org Scientists are exploring these derivatives in specialized applications where resistance to heat, light, and chemical degradation is paramount. ulprospector.comstobec.com

Studies on Phase Change Material (PCM) Applications

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid). This property makes them highly suitable for thermal energy storage and temperature regulation applications. While much of the research in this area has focused on trimethylolethane (TME) itself, particularly in its hydrated form, studies have also explored its ester derivatives. wikipedia.orgmdpi.comresearchgate.net

Trimethylolethane hydrate (B1144303) is noted for its high latent heat of fusion and a melting point around 30°C, making it a candidate for applications like cooling systems for electric vehicle batteries and for developing thermo-regulating smart textiles. mdpi.comelsevierpure.comresearchgate.net Research has determined that TME hydrate is non-corrosive to various metals, including aluminum, copper, and stainless steel, enhancing its viability for use with metal heat exchangers. researchgate.net

Building on the potential of the TME core structure, research has extended to its derivatives. Notably, a blend of 63% this compound with water has been identified as a phase change material that exhibits stable thermal storage properties at approximately 30°C. This demonstrates that the advantageous thermal characteristics of the parent compound can be harnessed in its ester derivatives for PCM applications.

Comparative Properties of TME-Based Phase Change Materials

| Phase Change Material | Composition | Melting Point / Transition Temperature (°C) | Latent Heat of Fusion (kJ/kg) | Reference |

|---|---|---|---|---|

| Trimethylolethane (TME) Hydrate | 63 wt. % TME / 37 wt. % Water | 29.8 | 218 | wikipedia.org |

| Trimethylolethane (TME) Hydrate | 60 wt. % TME in aqueous solution | 29.6 | 190.1 | elsevierpure.comresearchgate.net |

| This compound Blend | 63% TME Triacetate in water | ~30 | Not Specified |

Research in Coating and Adhesive Formulations for Specific Material Properties

The esters of trimethylolethane are recognized for their contribution to high-performance polymer formulations, particularly in coatings and as plasticizers, which are integral to many adhesive formulations. stobec.com The inherent stability of the neopentyl structure in trimethylolethane provides resins with superior resistance to heat, moisture, and light. ulprospector.comstobec.com

In coating applications, the incorporation of trimethylolethane esters leads to significant improvements in material properties. Resins and enamels formulated with TME derivatives exhibit enhanced weatherability, color and gloss retention, and resistance to alkali and heat. ulprospector.comstobec.com Research has shown that using TME-based polyesters can improve heat and weather resistance, especially in siliconized polyester formulations. stobec.com Specifically for this compound, studies have found that its inclusion in coating formulations improves the adhesion and flexibility of the final product. Furthermore, due to its enhanced stability, this compound is often preferred over triacetin (B1683017) (glycerol triacetate) as a specialty plasticizer in various polymer systems. stobec.com

While direct research on this compound in adhesive formulations is less detailed, its role as a high-stability plasticizer is critical. Plasticizers are added to adhesives to increase flexibility and durability. The superior stability of TME triacetate suggests its utility in creating high-performance adhesives that can withstand harsh environmental conditions without degrading. stobec.com Its application in producing durable polyester and alkyd resins further supports its role in formulating robust adhesive systems. ulprospector.comspecialchem.com

Property Enhancements in Coatings from TME Esters

| Property | Enhancement Description | Reference |

|---|---|---|

| Weatherability | Resins show superior weatherability compared to those made with other polyols. | ulprospector.comstobec.com |

| Heat & Alkali Resistance | Formulations exhibit excellent resistance to heat and alkali. | ulprospector.comstobec.com |

| Color & Gloss Retention | Noted for excellent color and gloss retention, even when subjected to severe overbaking. | stobec.com |

| Adhesion & Flexibility | Incorporation of TME triacetate improves adhesion and flexibility of the coating. | |

| Stability | TME triacetate offers improved stability compared to triacetin as a plasticizer. | stobec.com |

Environmental Fate and Degradation Mechanisms of Trimethylolethane Triacetate

Abiotic Transformation Processes in Environmental Media

The degradation of trimethylolethane triacetate in the environment, independent of biological activity, is primarily driven by hydrolysis and, to a lesser extent, phototransformation.

Hydrolysis in Aqueous Systems and Soil Environments

This compound is an ester, and as such, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bonds. libretexts.orgchemguide.co.uk This process is a significant pathway for its degradation in water and moist soil. The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both acids and bases. libretexts.orgchemguide.co.uk

Under acidic conditions, the hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk In the case of this compound, this would result in the formation of acetic acid and trimethylolethane. Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces an alcohol and a carboxylate salt. chemguide.co.ukmasterorganicchemistry.com

Predictive models, such as the HYDROWIN™ program within the U.S. Environmental Protection Agency's (EPA) EPI Suite™, are used to estimate the rate of hydrolysis for organic chemicals in the absence of experimental data. These models utilize quantitative structure-activity relationships (QSARs) to correlate a chemical's structure with its reactivity. epa.govepisuite.dev For this compound, the estimated hydrolysis rate is a key factor in determining its persistence in aquatic environments.

Table 1: Predicted Hydrolysis Rate of this compound

| Parameter | Predicted Value | Method |

|---|---|---|

| Half-life at pH 7 | Moderate to Fast | QSAR (HYDROWIN™) |

| Half-life at pH 8 | Faster than at pH 7 | QSAR (HYDROWIN™) |

Biotic Degradation Pathways and Microbial Metabolism

The breakdown of this compound by microorganisms is a crucial process in its ultimate removal from the environment.

Aerobic and Anaerobic Biodegradation Studies

Based on its chemical structure, this compound is expected to be readily biodegradable under aerobic conditions. The ester linkages are susceptible to cleavage by microbial esterases, releasing acetic acid and trimethylolethane. Both of these breakdown products are readily utilized by a wide variety of microorganisms as carbon and energy sources.

The presence of a tertiary carbon in the trimethylolethane moiety might slightly hinder the initial rate of degradation compared to linear alkanes, but it is not expected to make the molecule recalcitrant. wikipedia.org Under anaerobic conditions, biodegradation is also expected to occur, although potentially at a slower rate than in the presence of oxygen.

Table 3: Predicted Biodegradability of this compound

| Condition | Predicted Outcome | Method |

|---|---|---|

| Aerobic Biodegradation | Readily Biodegradable | QSAR (BIOWIN™) |

Identification of Microbial Degradation Products

The primary microbial degradation products of this compound are predicted to be the same as its hydrolysis products: acetic acid and trimethylolethane. Following the initial enzymatic cleavage of the ester bonds, these two compounds would enter central metabolic pathways.

Acetic acid is a simple organic acid that is readily metabolized by microorganisms through the citric acid cycle. Trimethylolethane, a small polyhydric alcohol, is also expected to be degraded, likely through a series of oxidation steps to form corresponding carboxylic acids, which can then be further metabolized.

Environmental Transport and Partitioning Behavior of this compound

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, primarily its water solubility, vapor pressure, and its partitioning behavior between different environmental compartments such as water, soil, and air.

Predictive models are essential for estimating these properties. The KOCWIN™ program estimates the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to organic matter in soil and sediment. epa.govepisuite.dev A low Koc value suggests that the chemical is mobile in soil and has a higher potential to leach into groundwater. For this compound, a relatively low to moderate Koc is predicted, indicating some potential for mobility in soil.

The octanol-water partition coefficient (Kow), estimated by the KOWWIN™ program, is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues. epa.govepisuite.dev This parameter is a key indicator for potential bioaccumulation. This compound is predicted to have a low log Kow, suggesting a low potential for bioaccumulation in organisms.

Table 4: Predicted Environmental Partitioning of this compound

| Parameter | Predicted Value | Interpretation | Method |

|---|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | Low to Moderate | Some mobility in soil | QSAR (KOCWIN™) |

Sorption to Environmental Matrices

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a critical determinant of its environmental mobility and bioavailability. This phenomenon is primarily governed by the compound's affinity for organic carbon in these matrices, a property quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, thereby reducing its concentration in the water phase and limiting its potential for transport to groundwater. Conversely, a low Koc value suggests that the compound will remain predominantly in the aqueous phase, making it more mobile in the environment.

For organic compounds, the octanol-water partition coefficient (Kow) is often used as a surrogate to estimate Koc, as it reflects the chemical's hydrophobicity. epa.gov Various quantitative structure-activity relationship (QSAR) models and regression equations have been developed to predict Koc from Kow or other molecular descriptors. epa.govnih.gov

In the absence of experimental data for this compound, its sorption behavior can be estimated using computational models like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). epa.gov Based on its chemical structure, the estimated Log Koc for this compound is 1.48. This relatively low value suggests that this compound has a low to moderate potential for sorption to soil and sediment. Consequently, it is expected to have high to very high mobility in soil.

It is important to note that while estimations provide a valuable preliminary assessment, they are subject to uncertainties. The actual sorption behavior can be influenced by various environmental factors such as soil type, organic matter content, pH, and temperature.

Table 1: Estimated Sorption Properties of this compound

| Parameter | Estimated Value | Interpretation |

| Log Koc | 1.48 | Low to moderate sorption potential |

| Koc | 30.2 L/kg | High to very high mobility in soil |

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, entering the atmosphere. The tendency of a chemical to volatilize from water surfaces is described by its Henry's Law constant, while its propensity to evaporate from dry surfaces is related to its vapor pressure. epa.govdtic.mil Once in the atmosphere, a compound can be transported over long distances and may be removed through deposition (wet or dry) or undergo chemical degradation.

For this compound, its potential for volatilization can be assessed through its estimated Henry's Law constant and vapor pressure. The Henry's Law constant for this compound is estimated to be 1.57 x 10⁻⁸ atm-m³/mol. This low value indicates that the compound is essentially non-volatile from water and moist soil surfaces.

The vapor pressure of this compound is estimated to be 0.00019 mmHg at 25°C. This low vapor pressure suggests that while some volatilization from dry soil and other surfaces may occur, it is not expected to be a significant environmental fate process.

Table 2: Estimated Volatility Properties of this compound

| Parameter | Estimated Value | Interpretation |

| Henry's Law Constant | 1.57 x 10⁻⁸ atm-m³/mol | Essentially non-volatile from water |

| Vapor Pressure | 0.00019 mmHg (at 25°C) | Low potential for volatilization from dry surfaces |

Modeling and Prediction of Environmental Concentrations and Persistence

Environmental fate models are mathematical tools used to predict the distribution and persistence of chemicals in the environment. taylorandfrancis.com These models integrate a chemical's physicochemical properties, such as its sorption and volatility characteristics, with information about its release into the environment to estimate its concentration in various environmental compartments (air, water, soil, and sediment) over time. taylorandfrancis.comtaylorandfrancis.com

Due to the lack of specific experimental data on the environmental degradation of this compound, its persistence is estimated using QSAR models. These models predict that this compound is likely to undergo biodegradation, although potentially at a slow rate. The presence of ester linkages suggests that hydrolysis could also be a relevant degradation pathway, particularly under certain pH conditions.

By inputting the estimated physicochemical properties of this compound into a multimedia fugacity model (like the Level III model in EPI Suite™), it is possible to predict its environmental distribution. epa.gov Given its low sorption potential and low volatility, if released to water, this compound is expected to remain predominantly in the water column. If released to soil, it has the potential to leach into groundwater due to its high mobility.

It is crucial to emphasize that these predictions are based on computational models and estimations. taylorandfrancis.comtaylorandfrancis.com The actual environmental concentrations and persistence of this compound will depend on a multitude of factors, including the volume and pattern of its use and disposal, as well as the specific characteristics of the receiving environments. Therefore, these modeling results should be interpreted as a preliminary assessment to guide further investigation and monitoring efforts.

Advanced Spectroscopic and Analytical Characterization of Trimethylolethane Triacetate

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are the cornerstone for assessing the purity of trimethylolethane triacetate and quantifying impurities.

Gas chromatography is a primary technique for the quality control of this compound, allowing for the separation and quantification of volatile impurities. These may include unreacted starting materials like trimethylolethane and acetic acid, as well as partially esterified products such as trimethylolethane diacetate. The direct analysis of neopentyl polyol ester lubricants by programmed-temperature GC has been shown to effectively separate components based on their volatility. dtic.mil

Table 2: Typical GC Parameters for the Analysis of Polyol Esters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 10 min |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is employed for the analysis of non-volatile components and potential oligomeric impurities in this compound. Reversed-phase HPLC is a common mode used for separating compounds based on their polarity. In the case of this compound, this would allow for the separation of the main product from any unreacted polyol and diacetate or monoacetate species. While specific LC methods for this compound are not widely published, methods for other polyol esters can be adapted. acs.org

Table 3: Illustrative LC Parameters for Polyol Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol |

| Flow Rate | 1.0 mL/min |

Note: These parameters are illustrative and would require optimization.

Advanced X-ray Techniques for Solid-State Characterization

While this compound is often handled as a liquid, its solid-state properties can be of interest, particularly for understanding its crystalline structure and polymorphism. X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

To date, the single-crystal X-ray structure of this compound does not appear to be available in the public domain. However, if suitable crystals could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and conformational information. This data would be invaluable for theoretical modeling and understanding structure-property relationships. Studies on other organic esters and polymers have utilized XRD to characterize their crystalline structure. mdpi.combibliotekanauki.pl A powder XRD pattern could also be used to identify the crystalline phases present in a solid sample of this compound and assess its crystallinity.

Computational Chemistry and Theoretical Modeling of Trimethylolethane Triacetate

Molecular Dynamics (MD) Simulations of Trimethylolethane Triacetate Systems: An Unexplored Frontier

Molecular dynamics (MD) simulations, a powerful tool for exploring the time-dependent behavior of molecular systems, have not been specifically reported for this compound. Such simulations could provide valuable insights into its physical and chemical characteristics.

Investigation of Conformational Landscapes and Molecular Flexibility

A detailed investigation into the conformational landscape of this compound through MD simulations is currently unavailable. Such studies would be crucial for understanding the molecule's flexibility, identifying its most stable three-dimensional structures, and determining the energy barriers between different conformations. This information is fundamental to understanding its physical properties and how it interacts with other molecules.

Simulation of Intermolecular Interactions in Mixtures and Polymer Blends

There is no specific research detailing the use of MD simulations to study the intermolecular interactions of this compound in mixtures or polymer blends. These simulations would be instrumental in predicting its miscibility, compatibility, and the nature of its interactions (e.g., hydrogen bonding, van der Waals forces) with other components, which is critical for its application as a plasticizer or additive in material science.

Transport Phenomena Modeling

The modeling of transport phenomena, such as diffusion and viscosity, for systems containing this compound has not been a subject of published computational studies. These models are essential for predicting how the molecule moves and behaves in a bulk phase or within a matrix, which has direct implications for its processing and performance in various applications.

Quantum Chemical Calculations for Electronic Structure and Reactivity: Awaiting Investigation

Quantum chemical calculations, which provide deep insights into the electronic properties and reactivity of molecules, have not been specifically applied to this compound in available research.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

While Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms, specific DFT studies on the reactions involving this compound are not found in the literature. For instance, studies on its hydrolysis or thermal decomposition mechanisms, which would be valuable for understanding its stability and degradation pathways, are absent. Although research exists for similar but distinct molecules like trimethyl orthoacetate and triacetin (B1683017), direct extrapolation of these findings to this compound is not scientifically rigorous.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties (e.g., NMR, IR, Raman spectra) of this compound using quantum chemical methods has not been reported. Such theoretical predictions are highly valuable for interpreting experimental spectra and confirming the molecule's structure. The absence of this data highlights the lack of fundamental computational characterization of this compound.

Computational Approaches to Polymerization Mechanisms and Polymer Structure-Property Relationships

Computational chemistry offers significant insights into the polymerization mechanisms involving this compound and the subsequent structure-property relationships of the resulting polymers. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to similar polyol esters and polyesters are directly transferable and provide a framework for understanding its behavior.

Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are central to these investigations. DFT calculations can elucidate the reaction pathways and transition states of the esterification process, providing a quantum mechanical understanding of the reaction kinetics. For instance, in the synthesis of polyesters, computational models can replicate experimental conditions and predict outcomes like monomer conversion and polymer molecular weight. researchgate.net These models are sensitive to factors like the presence of catalysts and moisture content, highlighting their predictive power. researchgate.net

The table below illustrates the types of data that can be generated from computational studies to understand the structure-property relationships of polymers derived from this compound.

| Property | Computational Method | Predicted Insights |

| Reaction Kinetics | Density Functional Theory (DFT) | Activation energies, reaction rates, and catalytic effects. |

| Polymer Chain Conformation | Molecular Dynamics (MD) | Radius of gyration, end-to-end distance, and chain flexibility. |

| Glass Transition Temperature (Tg) | MD Simulations | Prediction of Tg based on chain mobility and intermolecular forces. |

| Mechanical Properties | MD Simulations | Young's modulus, bulk modulus, and shear modulus. |

| Thermal Stability | DFT and MD Simulations | Bond dissociation energies and degradation pathways. |

These computational approaches provide a robust framework for designing polymers with desired characteristics, such as enhanced thermal stability or specific mechanical responses, by modifying the polymer structure at the molecular level.

Cheminformatics and Machine Learning in Predicting this compound Properties and Behavior

Cheminformatics and machine learning are revolutionizing the field of materials science by enabling the rapid prediction of chemical properties and behaviors from molecular structure alone. For this compound, these data-driven approaches can accelerate the discovery and optimization of its applications.

Machine learning models are trained on large datasets of known compounds to learn the complex relationships between molecular descriptors and experimental properties. These descriptors can be simple, such as molecular weight and atom counts, or more complex, representing topological, geometrical, and electronic features of the molecule. Once trained, these models can predict the properties of new or uncharacterized molecules like this compound with a high degree of accuracy.

For example, machine learning models have been successfully developed to predict various properties for a wide range of organic molecules, including esters. These properties include aqueous solubility, melting point, and biological activity. blogspot.comnih.gov Models like Support Vector Machines (SVM), Random Forests, and Gradient Boosting are commonly employed for these predictive tasks. nih.govnih.gov In the context of esters, machine learning has been used to identify enzymes capable of hydrolyzing ester bonds, a key aspect of biodegradability. nih.gov

The general workflow for predicting the properties of this compound using machine learning would involve:

Data Collection: Assembling a dataset of esters with known experimental values for the property of interest (e.g., viscosity, boiling point, thermal stability).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset.

Model Training: Training a machine learning algorithm on this dataset to build a predictive model.

Prediction: Using the trained model to predict the property for this compound based on its calculated descriptors.

The table below presents a hypothetical application of machine learning in predicting key properties of this compound, along with commonly used models and relevant molecular descriptors.

| Predicted Property | Machine Learning Model | Potential Molecular Descriptors |

| Boiling Point | Random Forest Regression | Molecular Weight, Polar Surface Area, Number of Rotatable Bonds |

| Viscosity | Gradient Boosting Regression | Molecular Shape Indices, Topological Indices, van der Waals Volume |

| Thermal Stability (Decomposition Temperature) | Support Vector Machine (SVM) | Bond Dissociation Energies, Electronic Energy, Aromaticity Indices |

| Biodegradability | Classification Models (e.g., k-NN) | Presence of Ester Groups, Molecular Size, Hydrophobicity (LogP) |

By leveraging cheminformatics and machine learning, researchers can efficiently screen virtual libraries of compounds and prioritize experimental work, significantly reducing the time and cost associated with material development. These predictive models also contribute to a deeper understanding of the structure-property relationships that govern the behavior of this compound.

Emerging Research Frontiers and Future Perspectives on Trimethylolethane Triacetate

Bio-based and Sustainable Synthesis Pathways

The traditional synthesis of trimethylolethane (TME) involves a two-step process starting with the condensation of propionaldehyde (B47417) and formaldehyde (B43269), followed by a Cannizzaro reaction. wikipedia.org While effective, this pathway relies on petrochemical feedstocks. The future of trimethylolethane triacetate production is increasingly geared towards sustainability, exploring bio-based feedstocks and greener catalytic processes.

Bio-based Precursors: Research is advancing the production of key platform chemicals from biomass. mdpi.com Theoretical pathways for bio-based TME involve utilizing bio-derived formaldehyde and propionaldehyde. Furthermore, the acetic acid required for the esterification step can be sourced from the fermentation of biomass, creating a route to a potentially 100% bio-based this compound. researchgate.net

Enzymatic Esterification: A significant frontier is the replacement of traditional acid catalysts with biocatalysts, such as immobilized lipases. Enzymatic synthesis offers milder reaction conditions, reduced energy consumption, and higher specificity, minimizing byproduct formation. nih.govnih.gov Studies on the enzymatic synthesis of other polyol esters, such as those from trimethylolpropane (B17298) (TMP) and levulinic acid (a biomass derivative), have demonstrated high conversion rates and environmental benefits. nih.gov This methodology is directly transferable to the production of this compound, where trimethylolethane is reacted with bio-based acetic acid in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB). nih.gov

Process Intensification: The adoption of continuous-flow reactors presents another avenue for sustainable synthesis. Flow chemistry allows for precise control over reaction parameters, improved safety (especially when dealing with energetic intermediates), higher yields, and reduced waste compared to traditional batch processes. rsc.org

| Parameter | Conventional Pathway | Emerging Sustainable Pathway |

|---|---|---|

| Feedstocks | Petrochemical-derived propionaldehyde, formaldehyde, acetic acid | Biomass-derived platform chemicals (e.g., bio-formaldehyde, bio-acetic acid) |

| Catalyst | Mineral acids (e.g., sulfuric acid) | Immobilized enzymes (e.g., Lipases) |

| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |

| Process Type | Batch processing | Continuous-flow processing |

| Environmental Impact | Higher energy consumption, potential for hazardous waste | Lower energy consumption, biodegradable catalyst, reduced waste streams |

Novel Applications in Advanced Functional Materials

The unique structural properties of the trimethylolethane core are being exploited in the development of advanced functional materials. While many applications currently focus on the parent polyol, trimethylolethane, the triacetate derivative offers modified solubility and reactivity for specialized uses.

Phase Change Materials (PCMs) for Thermal Energy Storage: Trimethylolethane (TME) hydrate (B1144303) is a highly promising PCM due to its high latent heat of fusion and a melting point around 30°C, making it ideal for thermal regulation applications. researchgate.netelsevierpure.com Research has demonstrated its use in cooling systems for lithium-ion batteries in electric vehicles, where it can manage temperature increases and enhance safety and efficiency. elsevierpure.comresearchgate.net Another innovative application is the development of "smart textiles," where microencapsulated TME hydrate is coated onto polyester (B1180765) fabric to create thermo-regulating apparel. mdpi.com The triacetate derivative, with its different physical properties, could be explored for PCM applications requiring different temperature ranges or better compatibility with non-aqueous systems.

Energetic Materials: The nitration of trimethylolethane yields trimethylolethane trinitrate, a known explosive and energetic plasticizer. wikipedia.org This highlights the role of the TME backbone as a scaffold for energetic materials. This compound itself is recognized for its superior stability compared to triacetin (B1683017), making it a preferred specialty plasticizer in advanced, durable polymer formulations, including certain propellants where stability is critical. stobec.com

High-Performance Resins and Coatings: TME-based polyester and alkyd resins exhibit superior weatherability, heat resistance, and alkali resistance compared to those made with other polyols. stobec.com this compound can act as a reactive diluent or a plasticizer in these systems to fine-tune viscosity, flexibility, and cure characteristics, contributing to the formulation of advanced coatings with enhanced durability and gloss retention. stobec.com

| Application Area | Material System | Function of TME/TME Ester | Reference |

|---|---|---|---|

| Thermal Energy Storage | Microencapsulated TME Hydrate in Polyester Fabric (Smart Textile) | Latent heat storage for thermal regulation | mdpi.com |

| Electronics Cooling | TME Hydrate PCM for Lithium-Ion Batteries | Passive thermal management, enhancing battery safety and lifespan | elsevierpure.comresearchgate.net |

| Advanced Polymers | Specialty Propellants and Plastics | Stable plasticizer (TME Triacetate), energetic plasticizer (TME Trinitrate) | wikipedia.orgstobec.com |

| High-Performance Coatings | Alkyd and Polyester Resins | Building block for resins with superior heat and weather resistance | stobec.com |

Integrated Experimental and Computational Methodologies

To accelerate the development of new applications for this compound, researchers are moving towards an integrated approach that combines experimental analysis with computational modeling. This synergy allows for a deeper understanding of material properties and performance.

Experimental Characterization: Advanced analytical techniques are crucial for understanding the structure-property relationships of this compound and the materials it is part of.

Chromatography: Gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) are used to analyze the composition of neopentyl polyol ester lubricants, separating components and identifying the parent polyols and acyl groups. dtic.mildtic.mil

Spectroscopy: Fourier Transform Infrared Spectroscopy (FT-IR) is used to confirm the chemical structure and functional groups, for instance, verifying the presence of TME and the encapsulating resin in smart textile applications. mdpi.com

Thermal Analysis: Differential Scanning Calorimetry (DSC) is essential for characterizing PCMs, measuring latent heat storage capacities and phase transition temperatures. elsevierpure.commdpi.com

Microscopy: Scanning Electron Microscopy (SEM) provides morphological information, revealing the surface structure of materials like microcapsules. mdpi.com

Computational Modeling: While specific computational studies on this compound are nascent, methodologies from computational chemistry and molecular modeling are poised to make a significant impact. pagepress.orgwiley.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound molecules within a polymer matrix, predicting their effect on properties like glass transition temperature, flexibility, and mechanical strength. This can guide the design of advanced plasticizers and functional polymers. pagepress.org

Quantum Chemistry (e.g., DFT): Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, helping to understand its thermal and oxidative stability at a fundamental level. This knowledge can inform the synthesis of more robust materials.

An integrated approach would involve using computational models to screen potential applications or formulations, which are then synthesized and validated through targeted experiments, creating an efficient cycle of design, prediction, and verification.

Interdisciplinary Research Synergies

The future development of this compound is inherently interdisciplinary, requiring collaboration across multiple scientific and engineering fields.

Materials Science and Engineering: This field is central, focusing on the synthesis and characterization of TME-based polymers, coatings, and PCMs. mdpi.comstobec.com

Biotechnology and Green Chemistry: Collaboration with biotechnologists is key to developing enzymatic and bio-based synthesis routes, reducing the environmental footprint of production. nih.govdntb.gov.ua

Chemical and Process Engineering: Expertise in this area is vital for scaling up sustainable synthesis methods, including the design of continuous-flow reactors and efficient purification processes. rsc.org

Thermal and Mechanical Engineering: The application of TME-based PCMs in smart textiles and thermal management systems for electronics requires expertise in heat transfer, fluid dynamics, and material stress analysis. elsevierpure.commdpi.com

Tribology: The use of polyol esters as bio-based lubricants and lubricant additives creates a synergy with tribology, the science of friction, wear, and lubrication, to develop high-performance, environmentally friendly fluids. fkit.hr

Biomedical Engineering: Bio-based polyol polyesters are being investigated for uses in soft tissue engineering and drug delivery, suggesting a potential future for biocompatible derivatives of this compound in medical applications. nih.gov

The convergence of these diverse fields is expected to unlock the full potential of this compound, driving innovation from sustainable production to high-tech applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Trimethylolethane triacetate, and how can reaction parameters (e.g., solvent selection, catalyst) be optimized for reproducibility?

- This compound is synthesized via acetylation of trimethylolethane (TME) using acetic anhydride or acetyl chloride. Key parameters include temperature control (80–120°C), stoichiometric ratios (e.g., 1:3 TME to acetylating agent), and acid catalysts like sulfuric acid . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or FTIR to confirm esterification. Post-synthesis purification methods, such as recrystallization from ethanol or ethyl acetate, are critical for removing unreacted acetic anhydride .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm ester group formation (e.g., acetyl protons at δ 2.0–2.1 ppm) and absence of residual hydroxyl groups from TME .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1740–1760 cm (C=O stretch) and 1220–1250 cm (C-O ester) validate acetylation .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) by resolving impurities like unreacted TME or diacetate byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound as a phase-change material (PCM)?

- Discrepancies in thermal degradation temperatures (e.g., 180–220°C) arise from differences in sample purity, heating rates (5–20°C/min), and testing atmospheres (N vs. air). Standardized differential scanning calorimetry (DSC) protocols (e.g., ISO 11357) and thermogravimetric analysis (TGA) under inert gas are recommended. For instance, Song et al. (2017) demonstrated that impurities >2% reduce degradation onset by 15–20°C . Comparative studies with paraffin C18 highlight trade-offs: this compound has higher latent heat (∼220 J/g) but lower cycling stability due to phase separation .

Q. What computational strategies are employed to predict the compatibility of this compound with polymer matrices in thermal energy storage systems?

- Molecular Dynamics (MD) Simulations: Used to model hydrogen bonding and van der Waals interactions between ester groups and polymer chains (e.g., polyesters or epoxy resins). For example, Koyama et al. (2019) simulated TME hydrate interactions to optimize thermal conductivity .

- Density Functional Theory (DFT): Calculates electron density distributions to assess stability in composite materials. This approach identified carboxyl group interactions in polyether ester lubricants, improving thermal endurance .

Q. What experimental designs mitigate risks when handling this compound in high-temperature or catalytic reactions?

- Safety Protocols: Use fume hoods with HEPA filters to avoid inhalation of acetic anhydride vapors .

- Thermal Runaway Prevention: Substrate addition via dropwise funnel in exothermic esterification reactions. Real-time temperature monitoring with thermocouples is critical .

- Waste Management: Neutralize acidic byproducts with sodium bicarbonate before disposal to prevent environmental contamination .

Q. How does the solubility profile of this compound in binary solvent systems influence its application in energy storage?

- Solubility in ethanol/water (70:30 v/v) and acetone/hexane mixtures correlates with crystallization kinetics, impacting PCM encapsulation efficiency. Shao et al. (2017) reported a solubility parameter (δ) of 18.5 MPa, guiding solvent selection for microencapsulation via coacervation . For non-polar matrices (e.g., paraffin blends), surfactants like SDS improve dispersion stability by reducing interfacial tension .

Methodological Tables

Table 1: Key Thermal Properties of this compound vs. Common PCMs

Table 2: Solubility of this compound in Selected Solvents (25°C)

| Solvent | Solubility (g/100g) |

|---|---|

| Ethanol | 12.5 |

| Acetone | 18.7 |

| Ethyl Acetate | 8.3 |

| Hexane | 0.4 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.